Cis (3R,3aR)-rel Stereochemistry Confers 22-Fold Potency Advantage Over Trans (3R,3aS)-rel Diastereomer in Necroptosis Inhibition
The (3R,3aR)-rel (cis) diastereomer of the 8-methoxy-3-(4-methoxyphenyl)-2-acetyl-tetrahydrobenzo[g]indazole scaffold inhibits TNF-α-induced necroptosis with an EC₅₀ of 0.29 ± 0.07 μM, whereas the corresponding (3R,3aS)-rel (trans) diastereomer exhibits an EC₅₀ of 6.4 ± 2 μM—a 22-fold reduction in potency [1]. This stereochemical dependence was consistently observed across all four tricyclic ring systems examined in the Nec-3 series, with the (3R,3aR)-rel isomers invariably more active [1]. The target compound is specifically identified and supplied as the (3R,3aR)-rel configuration, matching the active stereochemistry [2].
| Evidence Dimension | Necroptosis inhibitory potency (EC₅₀) – stereochemical comparison |
|---|---|
| Target Compound Data | EC₅₀ = 0.29 ± 0.07 μM ((3R,3aR)-rel, cis) |
| Comparator Or Baseline | EC₅₀ = 6.4 ± 2 μM ((3R,3aS)-rel, trans) |
| Quantified Difference | 22-fold greater potency for the (3R,3aR)-rel (cis) diastereomer |
| Conditions | FADD-deficient variant of human Jurkat T cells treated with TNF-α (10 ng/mL) for 24 h; ATP-based viability assessment; EC₅₀ values from ≥2 independent experiments in duplicate across 11 concentrations (0.029–100 μM) |
Why This Matters
Procurement of the incorrect diastereomer can reduce necroptosis inhibitory potency by over 20-fold, rendering experimental results non-comparable; the target compound is the active (3R,3aR)-rel (cis) stereoisomer.
- [1] Jagtap PG, Degterev A, Choi S, Keys H, Yuan J, Cuny GD. Structure-activity relationship study of tricyclic necroptosis inhibitors. J Med Chem. 2007;50(8):1886-1895. doi:10.1021/jm061016o. PMID: 17361994. View Source
- [2] PubChem CID 1070510. (3R,3aR)-rel-2-acetyl-3,3a,4,5-tetrahydro-3-(4-methoxyphenyl)-8-methoxy-2H-benz[g]indazole. CAS 936351-73-4. View Source
